![molecular formula C4H3BBrLiO3 B6365660 3-Bromofuran-2-boronic acid, monolithium salt; 96% CAS No. 2096329-61-0](/img/structure/B6365660.png)
3-Bromofuran-2-boronic acid, monolithium salt; 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
3-Bromofuran-2-boronic acid, monolithium salt; 96% has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of organic compounds. It has also been used in drug discovery for the synthesis of novel compounds and in biochemistry for the study of enzyme-catalyzed reactions. Additionally, it has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of carbohydrates.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biomolecules that contain cis-diol groups . This property allows them to modulate the activity of these targets, leading to various biological effects.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied method for forming carbon-carbon bonds . This reaction is used in the synthesis of various biologically active compounds, suggesting that “3-Bromofuran-2-boronic acid, monolithium salt” could potentially be involved in similar synthetic processes.
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Action Environment
The action, efficacy, and stability of “3-Bromofuran-2-boronic acid, monolithium salt” could be influenced by various environmental factors . These could include pH (which can affect the ionization state of the compound), the presence of diol-containing molecules (which can form complexes with the compound), and temperature (which can affect the compound’s stability and reactivity) .
Advantages and Limitations for Lab Experiments
The primary advantage of using 3-Bromofuran-2-boronic acid, monolithium salt; 96% in laboratory experiments is that it is a relatively safe reagent. It is not known to have any significant biochemical or physiological effects in humans or animals. Additionally, it is relatively easy to synthesize in a laboratory setting and can be used in a variety of scientific research applications. The primary limitation of using 3-Bromofuran-2-boronic acid, monolithium salt; 96% in laboratory experiments is that it is a relatively expensive reagent.
Future Directions
There are a number of potential future directions for the use of 3-Bromofuran-2-boronic acid, monolithium salt; 96% in scientific research. These include further exploration of its potential use in drug discovery, organic synthesis, and biochemistry. Additionally, further research could be conducted on its potential use in the study of the structure and function of proteins, as well as its potential use in the study of carbohydrates. Finally, further research could be conducted on its potential use in the synthesis of novel compounds.
Synthesis Methods
3-Bromofuran-2-boronic acid, monolithium salt; 96% can be synthesized in a laboratory setting using a variety of methods. One of the most common methods involves the reaction of 2-bromo-4-formyl-5-methyl-1,3-dioxane with potassium borohydride in an aqueous solution. This reaction produces a white crystalline powder that is then dried and purified using column chromatography. The resulting product is 3-Bromofuran-2-boronic acid, monolithium salt; 96%.
Safety and Hazards
properties
IUPAC Name |
lithium;(3-bromofuran-2-yl)-hydroxyborinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBrO3.Li/c6-3-1-2-9-4(3)5(7)8;/h1-2,7H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSCGXOYPIJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=C(C=CO1)Br)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBrLiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.